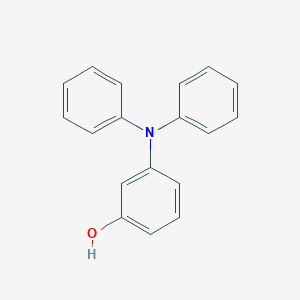

3-(Diphenylamino)phenol

Overview

Description

3-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(Diphenylamino)phenol typically involves the coupling reaction between phenol and diphenylamine. This reaction can be carried out under acidic or basic conditions. One common method involves the use of a catalyst to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as chloroform or ethanol, which helps dissolve the reactants and products, making the process more efficient .

Chemical Reactions Analysis

3-(Diphenylamino)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

3-(Diphenylamino)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Diphenylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with various enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

3-(Diphenylamino)phenol can be compared with other similar compounds, such as:

3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of a diphenylamino group. It exhibits different chemical and biological properties due to the difference in substituents.

4-Aminophenol: This compound has an amino group at the fourth position instead of a diphenylamino group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-(Diphenylamino)phenol, also known as Diphenylaminophenol, is an organic compound with the chemical formula CHNO. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicine and biochemistry. Its applications range from serving as a precursor in organic synthesis to exhibiting antimicrobial and antioxidant properties.

Antioxidant Properties

This compound has been studied for its antioxidant activity , which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound can modulate various enzymatic pathways, thereby exerting protective effects against oxidative damage in cells. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This activity may be due to its interaction with microbial membranes or specific proteins, leading to increased permeability and subsequent cell lysis .

Cytotoxic Effects

Research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities (IC value of 30 µg/mL).

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL against both bacteria, demonstrating effective antimicrobial activity .

- Cytotoxicity in Cancer Cells : A case study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 25 µg/mL after 48 hours of exposure .

The biological activities of this compound are primarily mediated through its interaction with cellular components:

- Free Radical Scavenging : The phenolic structure allows for effective hydrogen atom donation to free radicals.

- Membrane Disruption : The compound may integrate into microbial membranes, increasing permeability and leading to cell death.

- Enzyme Inhibition : It can inhibit enzymes involved in oxidative stress pathways, further contributing to its antioxidant effects .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Result (IC) |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | 30 µg/mL |

| Antimicrobial | MIC against E. coli | 50 µg/mL |

| Cytotoxicity | MTT Assay on cancer cells | 25 µg/mL |

Table 2: Comparison of Biological Activities with Other Phenolic Compounds

| Compound | Antioxidant Activity (IC) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 30 µg/mL | 50 µg/mL |

| Gallic Acid | 20 µg/mL | 40 µg/mL |

| Curcumin | 25 µg/mL | 60 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Diphenylamino)phenol derivatives, and how can reaction completion be monitored?

A solvent-free approach involves heating diphenylamine with a carbonyl-containing precursor (e.g., 2-formylbenzoic acid) at 120°C for 1 hour, followed by TLC monitoring to confirm consumption of starting materials. Recrystallization in ethanol yields pure crystals. This method avoids side reactions from solvents and ensures high efficiency .

Q. How should researchers assess the purity of synthesized this compound derivatives?

Use chromatographic techniques (GC or HPLC) with >95% purity thresholds. Triplicate experiments with statistical analysis (mean ± SEM) ensure reproducibility. For example, biological activity studies in employed triplicate trials to validate data consistency .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to MSDS guidelines: wear PPE (gloves, goggles), avoid inhalation/ingestion, and store waste separately. Hazardous properties (e.g., skin irritation) require adherence to protocols like H303+H313+H333 (ECHA classifications) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O synthons). For example, used this to confirm a phthalide lactone structure with planar rings and angles (A/B = 63.58°, C/B = 63.17°) .

Q. What computational methods predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes 3D geometries and calculates molecular orbitals. and highlight its utility in generating surface maps and SDF/MOL files for further analysis .

Q. How can fluorescence spectroscopy characterize photophysical behavior in diphenylamino-containing compounds?

Measure emission spectra (e.g., λmax) in solution phase. synthesized fluorescent TPA-imidazole derivatives, demonstrating strong emission linked to extended conjugation and substituent effects (e.g., methoxy vs. hydroxyl groups) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Combine in vitro assays (e.g., triplicate dose-response curves) with in silico docking to validate target interactions. used DAMGO as a reference compound to benchmark opioid receptor affinity, ensuring mechanistic clarity .

Q. Methodological Considerations

- Data Validation : Always cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve structural discrepancies.

- Reproducibility : Report experimental conditions (e.g., heating duration, solvent ratios) in detail, as minor variations can alter yields or purity.

- Ethical Compliance : Adhere to ECHA/FDA guidelines for non-therapeutic compounds, emphasizing in vitro over in vivo testing unless explicitly approved .

Properties

IUPAC Name |

3-(N-phenylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALNMFIFWIUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561379 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107396-23-6 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.